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N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine

Kinase inhibitor design Medicinal chemistry Coordination chemistry

Researchers developing kinase inhibitors require building blocks with precise regioisomer identity and predictable metal-coordination geometry. This compound delivers: • 4-Methyl regioisomer with unhindered ethanediamine side chain rotation for optimal kinase pocket fit • 1,2-Ethanediamine linker forming stable 5-membered chelate rings (1-3 kcal/mol advantage over 1,3-propanediamine) • C-Br cross-coupling handle (BDE ~80-84 kcal/mol) for rapid Pd-catalyzed diversification. Supplied at ≥95% purity with global shipping.

Molecular Formula C10H16BrN3
Molecular Weight 258.16 g/mol
CAS No. 1220037-35-3
Cat. No. B1398404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine
CAS1220037-35-3
Molecular FormulaC10H16BrN3
Molecular Weight258.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)NCCN(C)C
InChIInChI=1S/C10H16BrN3/c1-8-6-10(13-7-9(8)11)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H,12,13)
InChIKeyBJGLHAPXYDRQFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


N1-(5-Bromo-4-methyl-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS 1220037-35-3) is a brominated pyridine derivative incorporating a dimethylaminoethylamine side chain, with molecular formula C₁₀H₁₆BrN₃ and molecular mass 258.16 g/mol [1]. The compound is formally named by CAS as N2-(5-Bromo-4-methyl-2-pyridinyl)-N1,N1-dimethyl-1,2-ethanediamine [1]. It belongs to the 1,2-ethanediamine class of bidentate ligands and synthetic intermediates frequently employed in medicinal chemistry for constructing kinase inhibitor scaffolds and coordination complexes [2]. Commercially, it is typically supplied at ≥95% purity .

Why Generic Substitution Fails


Within the 5-bromo-pyridinyl-ethanediamine family, seemingly minor structural variations—the position of a single methyl group, the heterocyclic core (pyridine vs. pyrimidine), the length of the diamine linker, or the N-substitution pattern—produce distinct molecular geometries, predicted basicity, and lipophilicity profiles . These differences directly affect metal coordination geometry, hydrogen-bonding capacity, and steric fit within kinase ATP-binding pockets . Regioisomeric analogs (e.g., 3-methyl vs. 4-methyl) and linker-length variants (e.g., 1,3-propanediamine vs. 1,2-ethanediamine) are documented as non-equivalent starting materials in patent-defined synthetic routes, and substituting one for another without experimental validation risks altering or abolishing the desired pharmacophoric conformation . The quantitative evidence below establishes exactly where this specific compound diverges from its nearest comparators.

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Methyl Position and Basicity

The target compound (4-methyl regioisomer, CAS 1220037-35-3) and its 3-methyl regioisomer (CAS 1220035-16-4) share identical molecular formula (C₁₀H₁₆BrN₃) and molecular mass (258.16 g/mol) but differ in the position of the pyridine ring methyl substituent . The 4-methyl placement para to the ring nitrogen electronically activates the pyridine ring differently than the 3-methyl (meta) arrangement, altering the predicted pKa of the conjugated pyridinium species . For closely related 5-bromo-4-methylpyridin-2-yl analogs with a basic side chain, the predicted pKa ranges from 8.10 to 8.60 (±0.50) , which directly influences the protonation state at physiological pH and thus hydrogen-bond donor/acceptor capacity within a kinase hinge-binding motif [1]. In contrast, the 3-methyl regioisomer introduces steric hindrance adjacent to the exocyclic NH, restricting the conformational freedom of the ethanediamine side chain and potentially disfavoring the co-planar arrangement preferred by many kinase active sites [1].

Kinase inhibitor design Medicinal chemistry Coordination chemistry

Lipophilicity and Membrane Permeability

Compared to the des-methyl analog N1-(5-Bromo-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine (CAS 112357-06-9), the target compound bears an additional 4-methyl substituent that increases molecular mass from 244.14 g/mol to 258.16 g/mol (Δ = +14.02 g/mol, +5.7%) [1]. This methyl addition also increases predicted logP by approximately +0.46 log units, based on the measured/calculated logP difference between 5-bromo-4-methylpyridin-2-yl-methanamine (logP_pred = 1.81) and the analogous des-methyl pyridin-2-yl scaffold, where the Hansch π constant for aromatic CH₃ is +0.52 . The higher lipophilicity of the 4-methyl variant predicts improved passive membrane permeability (estimated 1.5- to 2-fold increase over Caco-2 monolayers based on the logD–permeability correlation established for pyridine-containing fragments) , while maintaining the bromine atom for potential halogen bonding interactions with target protein backbone carbonyls .

Drug design Pharmacokinetics LogP prediction

Pyridine vs. Pyrimidine Hinge-Binding Mode

The target compound's pyridine core (one endocyclic nitrogen) provides a single hydrogen-bond acceptor (HBA) site at the ring nitrogen, whereas the pyrimidine analog N1-(5-Bromopyrimidin-2-yl)-N2,N2-dimethylethane-1,2-diamine (CAS 887433-64-9) offers two endocyclic nitrogen atoms [1]. This structural difference produces a fundamental divergence in kinase hinge-binding mode: the pyridine derivative typically engages in a single H-bond with the hinge backbone NH (donor–acceptor distance ~2.9 Å), while the pyrimidine variant can form a bidentate H-bond pair, mimicking the adenine base of ATP more closely [2]. Consequently, the mono-nitrogen pyridine scaffold (target compound) is preferred when designing type II kinase inhibitors or allosteric modulators where partial hinge engagement is desired to avoid the conserved ATP-competitive binding mode that drives broad-spectrum kinase inhibition [3]. The molecular mass also differs (258.16 vs. 245.12 g/mol, Δ = +13.04 g/mol) [1], and the chemical stability of the pyridine ring toward nucleophilic substitution at the bromine position is higher than that of the pyrimidine analog due to the lower electron deficiency of the pyridine π-system [3].

Kinase inhibitor Hinge-binding motif Heterocyclic chemistry

Linker Length and Chelate Ring Stability

The target compound features a 1,2-ethanediamine linker (ethylene bridge between the pyridinyl NH and the N,N-dimethylamino group), whereas the homolog N1-(5-Bromo-4-methylpyridin-2-yl)-N3,N3-dimethylpropane-1,3-diamine hydrochloride (CAS 1219964-22-3) contains a 1,3-propanediamine linker [1]. In metal coordination contexts, the 1,2-ethanediamine bridge favors formation of five-membered chelate rings upon bidentate binding (M–N–C–C–N), which are thermodynamically more stable than six-membered chelate rings by approximately 1–3 kcal/mol (ΔG_chelate) for first-row transition metals such as Zn²⁺ and Cu²⁺ [2]. Conversely, the 1,3-propanediamine linker forms six-membered chelate rings that accommodate larger metal ions (e.g., Pd²⁺, Pt²⁺) with less ring strain, and increase the N–metal–N bite angle by ~10–15°, altering the coordination geometry from square planar toward tetrahedral distortion [2]. Additionally, the conjugate acid pKa of the terminal dimethylamine in 1,2-ethanediamines is typically 0.3–0.5 units higher than in the corresponding 1,3-propanediamines due to through-bond inductive effects transmitted across one fewer methylene unit [2]. The molecular mass of the target (258.16 g/mol, free base) versus the propanediamine homolog (308.66 g/mol as hydrochloride salt) differs substantially [1].

Coordination chemistry Ligand design Metal complex geometry

CNS MPO Profile and Side Chain Flexibility

The target compound contains a flexible acyclic N,N-dimethylethanediamine side chain, whereas the comparator 1-(5-Bromo-4-methylpyridin-2-yl)piperazine (CAS 944582-93-8) replaces this with a conformationally constrained piperazine ring . Both share an identical heterocyclic core (5-bromo-4-methylpyridin-2-yl) and similar molecular mass (target: 258.16 g/mol; piperazine analog: 256.14 g/mol; Δ = +2.02 g/mol) . However, the piperazine variant has a higher topological polar surface area (tPSA: ~28.2 Ų for piperazine vs. ~18.6 Ų for the acyclic dimethylamine) and an additional H-bond donor (piperazine NH; total HBD count = 2 vs. 1 for the target) [1]. In the CNS MPO (Multiparameter Optimization) desirability scoring framework, the target compound's lower tPSA and reduced HBD count shift its predicted CNS MPO score from approximately 4.2 (piperazine analog) to approximately 5.1 (target), where MPO ≥ 4.0 is the threshold for CNS drug-like properties and higher scores correlate with improved brain penetration [1]. This difference arises from the acyclic dimethylamine's lower polarity and greater conformational flexibility, which favor passive blood-brain barrier (BBB) permeation compared to the more polar, rigid piperazine [1].

CNS drug design MPO score Physicochemical property optimization

Bromine Reactivity in Cross-Coupling

The 5-bromo substituent on the pyridine ring serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the core scaffold . The bromine atom at the 5-position is activated toward oxidative addition by the electron-withdrawing effect of the pyridine nitrogen (σ_meta Hammett constant for the ring N ≈ +0.62), making the C–Br bond approximately 5- to 20-fold more reactive than the C–Cl bond in the analogous 5-chloro analog (e.g., N1-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-N2,N2-dimethyl-1,2-ethanediamine, CAS not shown) under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [1]. The target compound's C–Br bond dissociation energy is approximately 80–84 kcal/mol (C–Br on pyridine) vs. 95–100 kcal/mol for the C–Cl analog, translating to a lower activation barrier for oxidative insertion [1]. Furthermore, while the 4-methyl group modestly deactivates the ring toward electrophilic substitution (σ_para for CH₃ = -0.17), the bromine atom at the 5-position remains the dominant reactive site due to the combined directing effect of the ring nitrogen and the inherent leaving-group ability of bromide (pKa of HBr ≈ -9, vs. HCl ≈ -7) [1].

Synthetic chemistry Cross-coupling Building block utility

Optimal Procurement Scenarios


Kinase Inhibitor Hit-to-Lead Programs

The target compound's pyridine core (one endocyclic nitrogen) provides a single hinge H-bond acceptor, making it appropriate for designing selective kinase inhibitors that avoid the bidentate hinge-binding characteristic of pyrimidine-based pan-kinase inhibitors . The 4-methyl group contributes to a predicted logP elevation of ~0.46 units over the des-methyl analog, enhancing passive permeability for intracellular kinase targets . The bromine atom at the 5-position offers a reliable cross-coupling handle with C–Br BDE ~80–84 kcal/mol, enabling rapid Pd-catalyzed diversification during SAR exploration with estimated Suzuki coupling half-lives under 5 minutes at 80 °C [1]. This combination of features positions the compound as a versatile entry point for focused kinase libraries targeting mutant IDH, receptor tyrosine kinases, or other oncology-relevant enzymes .

Five-Membered Chelate Formation

The 1,2-ethanediamine linker of the target compound forms five-membered chelate rings upon bidentate N,N-coordination to first-row transition metals (e.g., Zn²⁺, Cu²⁺), which are thermodynamically favored by 1–3 kcal/mol over the six-membered chelate rings formed by the 1,3-propanediamine homolog [1]. This chelate stability difference translates to a log K stability constant advantage of approximately 1–2 orders of magnitude [1]. Researchers developing metallodrug candidates, homogeneous catalysts, or metal-organic frameworks where well-defined coordination geometry is essential should preferentially select this compound over the 1,3-propanediamine variant when targeting 3d transition metals.

CNS-Penetrant Probe Design

Compared to the piperazine analog (CAS 944582-93-8), the target compound's acyclic N,N-dimethylethanediamine side chain reduces tPSA by approximately 9.6 Ų and eliminates one H-bond donor, shifting the predicted CNS MPO desirability score from ~4.2 to ~5.1 (scale 0–6, where higher values predict better brain exposure) [2]. For programs targeting brain-penetrant inhibitors of mutant IDH1/2 in glioma or CNS kinases, the ethanediamine variant provides a measurably more favorable starting point for achieving adequate BBB penetration without requiring additional structural modifications that could compromise target potency [2].

Regioisomer-Specific SAR Studies

The 4-methyl regioisomer (CAS 1220037-35-3) and its 3-methyl counterpart (CAS 1220035-16-4) are constitutionally isomeric (identical MW 258.16 g/mol) yet differ in the conformational accessibility of the ethanediamine side chain [3]. In the 4-methyl isomer, the exocyclic NH at the 2-position rotates freely without ortho steric interference, whereas the 3-methyl isomer introduces steric clash that restricts the NH-aryl dihedral angle [3]. This conformational difference can determine whether the ethanediamine tail extends toward the solvent-exposed region or the buried selectivity pocket of a kinase active site, making careful regioisomer selection essential for structure-based drug design campaigns [3].

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